3-Bromo-5-iodo-4-methoxybenzoic acid
Description
Contextualization of Halogenated Aromatic Carboxylic Acids in Advanced Organic Chemistry
Halogenated aromatic carboxylic acids are a class of organic compounds that feature a benzene (B151609) ring substituted with at least one halogen atom (fluorine, chlorine, bromine, or iodine) and a carboxylic acid group (-COOH). numberanalytics.comadvion.com These molecules are of significant importance in organic synthesis. The presence of halogens provides reactive handles for a variety of chemical reactions, most notably cross-coupling reactions, which are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. advion.comacs.org The carboxylic acid group, meanwhile, is not only a key functional group in its own right but also directs the position of incoming chemical groups during electrophilic substitution reactions. numberanalytics.com
Furthermore, the process of halodecarboxylation, where a carboxylic acid is converted into an organic halide, offers a strategic alternative to direct halogenation, sometimes allowing for the creation of isomers that are difficult to obtain through other methods. acs.orgnih.gov The unique electronic properties conferred by halogens can influence the reactivity and biological activity of the parent molecule, making these compounds staples in the development of pharmaceuticals and functional materials. acs.org
Significance of Substituted Benzoic Acid Derivatives as Key Intermediates and Scaffolds
Substituted benzoic acid derivatives are cornerstone building blocks in synthetic and medicinal chemistry. advion.compreprints.orgresearchgate.net The benzoic acid scaffold is found in numerous naturally occurring compounds and serves as a fundamental component in the synthesis of a wide array of bioactive molecules. preprints.org By modifying the substituents on the benzene ring, chemists can fine-tune the properties of a molecule to achieve a desired function.
These derivatives are frequently employed as starting materials or key intermediates in multi-step syntheses. researchgate.netresearchgate.net For instance, they are used to construct complex molecular frameworks for drugs, such as those targeting cancer cells or acting as inhibitors for specific proteins. preprints.orgnih.gov The strategic placement of different functional groups on the benzoic acid ring allows for precise control over the final product's three-dimensional shape and chemical properties, which is crucial for its interaction with biological targets. nih.gov
Specific Research Importance and Scope for 3-Bromo-5-iodo-4-methoxybenzoic Acid
The specific structure of this compound makes it a particularly valuable intermediate in targeted synthesis. The key to its utility lies in the differential reactivity of the bromine and iodine substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, the carbon-iodine bond is typically more reactive than the carbon-bromine bond. This difference allows chemists to perform sequential, site-selective reactions.
A chemical transformation can be carried out at the 5-position (iodine) while leaving the 3-position (bromine) intact for a subsequent, different reaction. This regioselective functionalization is highly desirable for the efficient and controlled synthesis of complex, multi-substituted aromatic compounds. This step-wise approach is a powerful tool for building molecular diversity and creating targeted molecules for specific applications, such as in drug discovery and materials science. While specific research citing this exact compound is limited in the public domain, its structure is analogous to other dihalogenated benzoic acids, like 3-Bromo-5-iodobenzoic acid, which are used as starting reagents in the synthesis of complex molecules, including thromboxane (B8750289) receptor antagonists. sigmaaldrich.com
Overview of Research Paradigms and Methodologies Applied
The primary research methodologies involving a compound like this compound revolve around its use as a building block in organic synthesis. The principal reactions applied to such structures are palladium-catalyzed cross-coupling reactions. nih.govnih.gov These include:
Suzuki-Miyaura Coupling: Reaction with a boronic acid to form a new carbon-carbon bond. nih.govrsc.orgbeilstein-journals.org
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. sigmaaldrich.com
Heck Coupling: Reaction with an alkene to form a substituted alkene. sigmaaldrich.com
These reactions are workhorses of modern organic chemistry, allowing for the precise and efficient construction of complex molecular architectures. The characterization of the starting material and the resulting products is typically achieved through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to confirm the structure and purity of the synthesized compounds. nih.gov
Compound Data
Below are the key chemical properties for this compound.
Mentioned Compounds
The following table lists the chemical compounds referred to in this article.
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrIO3 |
|---|---|
Molecular Weight |
356.94 g/mol |
IUPAC Name |
3-bromo-5-iodo-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrIO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) |
InChI Key |
MGYQQBQECFPLNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 5 Iodo 4 Methoxybenzoic Acid
Strategies for Regioselective Halogenation on Benzoic Acid Scaffolds
The regioselective functionalization of the aromatic ring of benzoic acid derivatives is paramount in the synthesis of 3-Bromo-5-iodo-4-methoxybenzoic acid. The electronic properties of the existing substituents—the activating, ortho-para directing methoxy (B1213986) group and the deactivating, meta-directing carboxylic acid group—govern the position of incoming electrophiles.
Direct Bromination Approaches on Methoxybenzoic Acid Precursors
A primary route to the target compound commences with the bromination of 4-methoxybenzoic acid (p-anisic acid). The methoxy group at C4 and the carboxyl group at C1 direct the electrophilic substitution. The powerful activating effect of the methoxy group directs the incoming bromine atom to the positions ortho to it (C3 and C5).
A documented method for the synthesis of the key intermediate, 3-bromo-4-methoxybenzoic acid, involves the reaction of p-methoxybenzoic acid with bromine. google.comnih.govuni.lusigmaaldrich.com In a typical procedure, p-methoxybenzoic acid is dissolved in glacial acetic acid, and a solution of bromine in glacial acetic acid is added, often in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃). google.com The reaction is initially conducted at a moderate temperature, followed by a period at an elevated or reflux temperature to ensure completion. google.com
Table 1: Reaction Parameters for the Bromination of 4-Methoxybenzoic Acid
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | p-Methoxybenzoic acid | google.com |
| Reagent | Bromine (Br₂) | google.com |
| Catalyst | Ferric chloride (FeCl₃) | google.com |
| Solvent | Glacial acetic acid | google.com |
| Temperature | 20-60°C initially, then 70°C to reflux | google.com |
This approach provides a reliable pathway to the 3-bromo-4-methoxybenzoic acid intermediate, which is a crucial precursor for the subsequent iodination step.
Regioselective Iodination Protocols for Bromo-Methoxybenzoic Acids
The introduction of an iodine atom onto the 3-bromo-4-methoxybenzoic acid scaffold requires careful control to achieve the desired 3-bromo-5-iodo substitution pattern. In this intermediate, the C5 position is ortho to the activating methoxy group and meta to the deactivating carboxyl group, making it the most electronically favorable site for further electrophilic substitution.
Various methods for the iodination of activated aromatic compounds are applicable here. A widely used reagent for such transformations is N-iodosuccinimide (NIS). The reaction can be performed in solvents like acetonitrile. researchgate.net For substrates that are less reactive or to enhance regioselectivity, an acid catalyst is often employed in conjunction with NIS. acs.org Trifluoroacetic acid is a common choice for this purpose. acs.org Another effective solvent system that can promote regioselective halogenation with N-halosuccinimides is hexafluoroisopropanol. acs.org
Table 2: General Conditions for Regioselective Iodination of Methoxy-Substituted Aromatics
| Reagent System | Solvent | Key Features | Reference |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Acetonitrile | Mild conditions, good for activated systems. | researchgate.net |
| NIS / Trifluoroacetic acid | Dichloromethane or Acetonitrile | Enhanced reactivity for less activated systems. | acs.org |
| NIS | Hexafluoroisopropanol | Promotes high regioselectivity. | acs.org |
The application of these general protocols to 3-bromo-4-methoxybenzoic acid is expected to yield this compound with high regioselectivity due to the directing influence of the existing functional groups.
Sequential Halogenation Pathways and Optimization
The synthesis of this compound can be conceptualized as a sequential halogenation process starting from 4-methoxybenzoic acid. The optimization of this pathway hinges on the conditions of the iodination step to maximize the yield and purity of the final product. Key variables for optimization include the choice of iodinating agent (e.g., NIS, I₂, ICl), the catalyst, solvent, and reaction temperature. The sequential nature of the reaction allows for the isolation and purification of the 3-bromo-4-methoxybenzoic acid intermediate before proceeding to the iodination, which can simplify the final purification of the target compound.
Introduction of the Methoxy Moiety via Etherification and Related Reactions
An alternative synthetic strategy involves the introduction of the methoxy group at a later stage of the synthesis, typically via the methylation of a corresponding hydroxybenzoic acid intermediate.
Methylation of Hydroxybenzoic Acid Intermediates
This pathway would begin with a suitably halogenated 4-hydroxybenzoic acid derivative. For instance, if 3-bromo-5-iodo-4-hydroxybenzoic acid were available, its methylation would provide a direct route to the target compound. The methylation of a phenolic hydroxyl group is a standard etherification reaction. Common methylating agents include dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I), typically used in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). researchgate.net The reaction is often carried out in a polar solvent, and in some cases, at elevated temperatures in a sealed reactor to ensure complete conversion.
Table 3: General Conditions for Methylation of Hydroxybenzoic Acids
| Methylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Dimethyl sulfate | Potassium carbonate | 2-Butanone | 78-80°C | researchgate.net |
This method offers an alternative disconnection, where the sensitive methoxy group is introduced after the potentially harsh halogenation steps.
Synthetic Routes to Methoxy Substituted Benzoic Acids
The starting material for the primary synthetic route, 4-methoxybenzoic acid, is commercially available but can also be synthesized through various methods. A common laboratory and industrial preparation involves the oxidation of p-anisaldehyde or p-methoxyacetophenone. asianpubs.org Another green chemistry approach describes the synthesis of 4-methoxybenzoic acid starting from methyl paraben (methyl 4-hydroxybenzoate). researchgate.netasianpubs.org This process involves the methylation of the phenolic hydroxyl group of methyl paraben to give methyl 4-methoxybenzoate, followed by hydrolysis of the ester to the desired carboxylic acid. researchgate.netasianpubs.org
This ensures a ready supply of the key precursor for the sequential halogenation strategy.
Advanced Catalytic Approaches in the Synthesis of Halogenated Benzoic Acids
Modern organic synthesis relies heavily on catalytic methods to construct complex molecules from simpler precursors. For halogenated benzoic acids, these approaches provide pathways to selectively introduce and modify functional groups on the aromatic ring.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgnih.gov These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org For derivatives of this compound, reactions like the Heck and Sonogashira couplings are particularly relevant for further functionalization.
The reactivity of aryl halides in these couplings follows the general trend of I > Br > OTf >> Cl > F. libretexts.org This differential reactivity is crucial in molecules like 3-bromo-5-iodobenzoic acid, a related precursor, where selective reactions at the more reactive C-I bond can be achieved while leaving the C-Br bond intact for subsequent transformations.
Heck Coupling: The Heck reaction couples an aryl halide with an alkene. A derivative of 3-bromo-5-iodobenzoic acid could undergo a regioselective Heck cross-coupling reaction. sigmaaldrich.com This allows for the introduction of various alkenyl groups at the 5-position.
Sonogashira Coupling: The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne. 3-Bromo-5-iodobenzoic acid can be used as a starting reagent in Sonogashira coupling reactions to produce compounds like 3-bromo-5-(triisopropylsilylethynyl)benzoic acid. sigmaaldrich.com
The choice of palladium catalyst and ligands is critical for the success of these reactions. libretexts.org Precatalysts, often palladium(II) species that are reduced in situ to the active palladium(0) catalyst, are commonly used. nih.gov
Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-based methods. beilstein-journals.org A key transformation in the synthesis of halogenated aromatics is the aromatic Finkelstein reaction, which involves the exchange of one halogen for another. researchgate.netorganic-chemistry.org This is particularly useful for converting more readily available aryl bromides or chlorides into aryl iodides, which are often more reactive in subsequent cross-coupling reactions. researchgate.net
A mild and general method for the conversion of aryl bromides into the corresponding iodides utilizes a copper(I) iodide catalyst with a diamine ligand. organic-chemistry.org This method is tolerant of various functional groups, making it suitable for complex molecules like substituted benzoic acids. organic-chemistry.org The reaction conditions typically involve heating the aryl bromide with sodium iodide in a solvent like dioxane. organic-chemistry.org
The mechanism for copper-catalyzed halogenation can proceed through a free radical process, particularly in the case of phenols, or via an oxidative addition/reductive elimination sequence. beilstein-journals.orgmdpi.com Copper catalysts can also be used in decarboxylative iodination reactions of benzoic acid derivatives. mdpi.com
Directed C-H functionalization has emerged as a powerful strategy for the synthesis of highly substituted aromatic compounds, minimizing the need for pre-functionalized starting materials. nih.gov In this approach, a directing group on the substrate positions a metal catalyst to selectively activate a specific C-H bond, typically in the ortho position.
For the synthesis of halogenated benzoic acids, directing groups such as amides can be employed to guide the halogenation of an aromatic ring. For example, copper catalysts have been used to promote the ortho-C–H halogenation of aryl-2-carboxamides. mdpi.com This strategy offers a direct route to introduce halogens at specific positions, which can be a key step in the synthesis of polysubstituted benzoic acids. While direct application to this compound synthesis is not explicitly detailed in the provided results, the principle is applicable to the synthesis of its precursors.
Scale-Up Considerations and Process Intensification in Preparation
Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including reaction efficiency, safety, cost, and environmental impact. google.comjustlonghealth.com Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.
For the preparation of halogenated benzoic acids, several factors must be considered for scale-up:
Raw Material Sourcing and Cost: The industrial production of benzoic acid often starts from inexpensive feedstocks like toluene, which is oxidized to benzoic acid. justlonghealth.comchemicalbook.com Subsequent halogenation steps would then be performed.
Reaction Conditions: Laboratory-scale reactions often use conditions that are not amenable to large-scale production, such as cryogenic temperatures or hazardous reagents. google.com For instance, the oxidation of substituted benzophenones to halogenated benzoic acids can be carried out at temperatures ranging from -20°C to +100°C, with a more practical range for scale-up being 20°C to 60°C. google.com
Heat Management: Many reactions, such as oxidations and halogenations, are exothermic. google.com Effective heat management is crucial on a large scale to prevent runaway reactions. The use of more dilute solutions can help manage heat production, but this can also lead to larger reactor volumes and increased solvent waste. google.com
Process Safety: The handling of hazardous materials like bromine and strong acids requires stringent safety protocols. google.com
Product Isolation and Purification: On a large scale, purification methods like chromatography may not be economically viable. chemicalbook.com Crystallization and filtration are often preferred. google.com
Waste Reduction: "Green chemistry" principles are increasingly important in industrial synthesis. ijisrt.com This includes minimizing waste by using catalytic rather than stoichiometric reagents and recycling by-products where possible. justlonghealth.comijisrt.com
A patented process for preparing halogenated benzoic acids involves the oxidation of asymmetrically substituted benzophenones. google.com This process highlights several scale-up considerations, such as the in-situ hydrolysis of intermediates and the use of fluoride-trapping compounds during work-up. google.com
Spectroscopic and Computational Investigations of 3 Bromo 5 Iodo 4 Methoxybenzoic Acid
Quantum Chemical Calculations for Molecular Structure and Conformational Analysis
Quantum chemical calculations are indispensable tools for predicting the molecular properties of compounds like 3-Bromo-5-iodo-4-methoxybenzoic acid. These methods provide insight into geometries, stabilities, and electronic characteristics at the atomic level.
Density Functional Theory (DFT) Studies of Equilibrium Geometries and Electronic StructureDensity Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (equilibrium geometry). This process involves optimizing the molecular geometry to find the lowest energy state on the potential energy surface.
The calculations would yield key structural parameters, including:
Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, C-H, C-Br, C-I).
Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, O-C-H).
Studies on similar molecules, such as benzoic acid and its derivatives, have demonstrated that DFT calculations can provide highly accurate geometric parameters that correlate well with experimental data from X-ray crystallography. However, specific DFT-calculated equilibrium geometry data for this compound is not available in the published literature.
Conformational Landscapes and Rotational Barriers of the Carboxyl and Methoxy (B1213986) GroupsThe presence of rotatable single bonds, specifically in the carboxyl (-COOH) and methoxy (-OCH₃) groups, means that this compound can exist in multiple conformations. The relative orientation of these groups can significantly impact the molecule's stability and properties.
Computational studies on related molecules, such as m-anisic acid, have used Fourier transform microwave spectroscopy combined with DFT calculations to map the conformational landscape. A similar approach for this compound would involve:
Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the C-COOH and C-OCH₃ bonds and calculating the energy at each step.
Identification of Minima: The low-energy points on the PES correspond to stable conformers.
Calculation of Rotational Barriers: The energy difference between a stable conformer (minimum) and a transition state (saddle point) represents the energy barrier for rotation.
For m-anisic acid, four stable conformers corresponding to different relative orientations of the carboxyl and methoxy groups were identified. A similar complexity would be expected for this compound, but specific values for its conformational energies and rotational barriers have not been documented.
Analysis of Intramolecular Interactions and Stereoelectronic EffectsThe arrangement of substituents on the benzene (B151609) ring of this compound would lead to various intramolecular interactions that influence its preferred conformation and reactivity. These include:
Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the hydrogen of the carboxyl group and the oxygen of the adjacent methoxy group (O-H···O). The existence and strength of such an interaction are highly dependent on the conformation. Studies on other ortho-substituted benzoic acids have used computational methods to estimate the energy of these hydrogen bonds.
Halogen Bonding: The iodine atom, and to a lesser extent the bromine atom, can act as a halogen bond donor, interacting with a nearby electron-rich atom. The study of hydrogen bond enhanced halogen bonds (HBeXB) suggests that interactions between a hydrogen bond donor and the electronegative belt of a halogen can enhance and preorganize molecular structures.
Steric Hindrance: The bulky bromine and iodine atoms, along with the methoxy group, would create steric repulsion, influencing the rotational positions of the carboxyl and methoxy groups to minimize these unfavorable interactions.
Stereoelectronic Effects: Interactions between filled and empty molecular orbitals (e.g., hyperconjugation) can contribute to conformational stability. Natural Bond Orbital (NBO) analysis is a computational technique frequently used to quantify these effects by analyzing charge delocalization.
A detailed computational analysis would be required to quantify these competing effects in this compound, but such a study is not currently available.
Vibrational Spectroscopy and Theoretical Predictions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the characteristic vibrations of chemical bonds.
Correlation of Calculated Vibrational Frequencies with Experimental Infrared and Raman DataA standard practice in modern chemical analysis is to combine experimental spectroscopy with theoretical calculations. For this compound, this would involve:
Experimental Measurement: Recording the FT-IR and FT-Raman spectra of the compound.
Theoretical Calculation: Using DFT (e.g., at the B3LYP/6-311++G(d,p) level) to calculate the harmonic vibrational frequencies and their corresponding IR and Raman intensities.
Frequency Scaling: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. They are therefore scaled by an empirical factor to improve agreement with experimental data.
Correlation and Assignment: The scaled theoretical frequencies are compared to the experimental spectral peaks to assign each observed band to a specific vibrational mode of the molecule.
This correlative approach has been successfully applied to numerous substituted benzoic acids, such as 4-butyl benzoic acid and 3-(benzyloxy) benzoic acid, showing good agreement between scaled theoretical and experimental data. However, neither experimental spectra nor calculated vibrational frequencies for this compound have been reported in the searched literature.
Detailed Assignment of Characteristic Vibrational ModesA detailed vibrational assignment for this compound would identify the motions responsible for each peak in its IR and Raman spectra. Based on extensive studies of related compounds, the characteristic vibrational modes would be expected in the following regions:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch | 3300 - 2500 | Carboxylic acid O-H stretching, often broad due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |
| C-H Stretch (Methoxy) | 2950 - 2850 | Asymmetric and symmetric stretching of the -OCH₃ group. |
| C=O Stretch | 1760 - 1690 | Carbonyl stretching of the carboxylic acid group. A key, intense peak in the IR spectrum. |
| C-C Stretch (Aromatic) | 1600 - 1400 | In-plane stretching vibrations of the benzene ring skeleton. |
| O-H Bend | 1440 - 1395 | In-plane bending of the carboxylic acid O-H. |
| C-O Stretch | 1320 - 1210 | Stretching of the C-O single bond in the carboxylic acid and methoxy groups. |
| C-I Stretch | 600 - 500 | Stretching of the Carbon-Iodine bond. |
| C-Br Stretch | 680 - 515 | Stretching of the Carbon-Bromine bond. |
This table represents generalized frequency ranges and is not based on specific data for this compound.
Without experimental or calculated data, a definitive assignment of the 48 normal vibrational modes for this 18-atom molecule is not possible.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts and coupling constants, detailed information about the chemical environment of each nucleus and the connectivity of the atoms can be obtained.
Chemical Shift and Coupling Constant Analysis for Structural Elucidation
While specific experimental NMR data for this compound is not widely published, predictions based on the analysis of structurally similar compounds, such as 3-bromo-4-methoxybenzoic acid and 3-bromo-5-iodobenzoic acid, can provide valuable insights.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons are in different chemical environments and are expected to appear as distinct singlets or narrowly split doublets, depending on the magnitude of the long-range coupling. The electron-withdrawing effects of the bromine, iodine, and carboxylic acid groups, combined with the electron-donating effect of the methoxy group, would influence the precise chemical shifts of these protons. The methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.
The ¹³C NMR spectrum would provide more detailed structural information. The carbon atoms of the aromatic ring, the carboxylic acid group, and the methoxy group would each give a distinct signal. The chemical shifts of the aromatic carbons would be significantly influenced by the attached substituents. The carbon bearing the iodine atom would likely experience a significant upfield shift due to the heavy atom effect, while the carbons attached to the bromine and carboxylic acid groups would be downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~8.2 | C-1 (C-COOH) |
| H-6 | ~8.0 | C-2 (C-Br) |
| OCH₃ | ~3.9 | C-3 (C-I) |
| COOH | ~13.0 | C-4 (C-OCH₃) |
| C-5 | ||
| C-6 | ||
| OCH₃ |
Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Solvent Effects on Solution-Phase Speciation and Intermolecular Interactions
The choice of solvent can significantly impact the NMR spectrum of a molecule by influencing its conformation, aggregation state, and intermolecular interactions, such as hydrogen bonding. For this compound, the carboxylic acid proton is particularly sensitive to the solvent environment. In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), the carboxylic acid proton would likely appear as a sharp singlet at a lower chemical shift. In contrast, in polar, protic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), which can act as a hydrogen bond acceptor, the carboxylic acid proton signal is expected to be broader and shifted downfield due to the formation of hydrogen bonds with the solvent molecules.
Furthermore, the chemical shifts of the aromatic protons and carbons can also exhibit solvent-dependent changes, albeit to a lesser extent. These shifts can provide information about the specific interactions between the solute and solvent molecules, offering insights into the solution-phase behavior of the compound.
Advanced Computational Methods for Reactivity and Interaction Studies
Computational chemistry provides a powerful avenue to investigate the electronic structure and reactivity of molecules, complementing experimental data. For this compound, methods like Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) theory can offer deep insights.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map of this compound, the regions around the oxygen atoms of the carboxylic acid group are expected to be highly electronegative (colored in shades of red), indicating their susceptibility to electrophilic attack. Conversely, the region around the carboxylic acid proton and potentially the aromatic protons would be electropositive (colored in shades of blue), highlighting them as sites for nucleophilic attack. The halogen atoms will also influence the electrostatic potential, with the iodine atom, being more polarizable, potentially exhibiting a region of positive potential (a σ-hole) along the C-I bond axis, which can be a site for halogen bonding interactions.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical stability of a molecule; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is likely to be localized on the methoxy group and the aromatic ring, which are the most electron-rich parts of the molecule. The LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring, particularly on the carbons bearing the electron-withdrawing bromo and iodo substituents. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's reactivity, which is crucial for predicting its behavior in chemical reactions.
Table 2: Predicted Computational Parameters for this compound
| Parameter | Predicted Value/Description |
| MEP | Red regions around carbonyl and methoxy oxygens; Blue region around carboxylic proton. |
| NBO | Significant n → π* and n → σ* delocalizations from oxygen and halogen lone pairs to the aromatic ring. |
| HOMO Energy | Relatively high, indicating electron-donating character. |
| LUMO Energy | Relatively low, indicating electron-accepting character. |
| HOMO-LUMO Gap | Moderate, suggesting a balance between stability and reactivity. |
Note: These are qualitative predictions based on the molecular structure. Actual computational results would require specific calculations using quantum chemistry software.
Thermodynamic Property Evaluation via Quantum Chemical Methods (e.g., enthalpy of formation, sublimation)
A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computationally derived thermodynamic data, such as the enthalpy of formation or the enthalpy of sublimation, for this compound.
While quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of molecules, no published studies were found that have specifically applied these techniques to this compound. Such computational studies would typically involve geometry optimization of the molecular structure followed by frequency calculations to obtain thermodynamic parameters.
For related substituted benzoic acids, thermodynamic properties have been investigated. These studies often employ a combination of experimental techniques, like combustion calorimetry and Knudsen effusion or transpiration methods, with computational approaches to establish consistent and reliable thermochemical data. These methods allow for the determination of enthalpies of formation in the crystalline and gaseous phases, as well as enthalpies of phase transitions like sublimation. However, due to the unique substitution pattern of a bromo, iodo, and methoxy group on the benzoic acid ring, direct extrapolation of data from other substituted benzoic acids to this compound would be highly speculative and scientifically unsound.
The accurate determination of the enthalpy of formation and sublimation for this compound would require dedicated experimental measurements or a focused computational study. Such research would provide valuable insights into its energetic stability and phase behavior.
Supramolecular Assembly and Intermolecular Interactions
Halogen Bonding Interactions in the Solid and Solution States
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction is influenced by the polarizability of the halogen and the nature of the substituents on the aromatic ring.
In 3-Bromo-5-iodo-4-methoxybenzoic acid, both the bromine and iodine atoms can function as halogen bond donors. Iodine is generally a stronger halogen bond donor than bromine due to its higher polarizability and the more pronounced positive region of electrostatic potential (the σ-hole) on its outer surface. This would make the iodine atom the more likely participant in significant halogen bonding interactions. These interactions typically involve the halogen atom and a Lewis basic site on an adjacent molecule, such as the oxygen atoms of the carboxyl or methoxy (B1213986) groups, or even the π-system of the aromatic ring.
The electron-donating methoxy group and the electron-withdrawing carboxylic acid group have opposing effects on the electron density of the aromatic ring. The methoxy group, being ortho and para directing, would increase the electron density of the ring, potentially making it a better halogen bond acceptor. Conversely, the meta-directing carboxyl group withdraws electron density, which can enhance the electrophilic character of the halogen atoms, thereby strengthening their potential as halogen bond donors. The precise geometry and resulting electronic distribution would determine the dominant halogen bonding motifs.
Hydrogen Bonding Networks of the Carboxylic Acid Moiety
The carboxylic acid group is a powerful functional group for directing supramolecular assembly through strong hydrogen bonds.
A common and highly stable motif for carboxylic acids is the formation of a cyclic dimer through a pair of O-H···O hydrogen bonds. It is highly probable that this compound would form such dimers in the solid state and in non-polar solvents. In polar, hydrogen-bond-accepting solvents, competition from solvent molecules could disrupt this dimerization, leading to the formation of open-chain oligomers or solute-solvent hydrogen-bonded complexes. The presence of the bulky iodine and bromine atoms may introduce steric hindrance that could influence the geometry of these hydrogen-bonded assemblies.
In solution, the behavior of this compound would be highly dependent on the solvent. In aprotic, non-polar solvents, the aforementioned carboxylic acid dimers would likely predominate. In protic or polar aprotic solvents, solvent molecules would compete to form hydrogen bonds with the carboxylic acid group. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) would be invaluable in studying these associations by observing changes in the chemical shift of the acidic proton upon dilution or with changes in solvent composition.
Crystal Engineering and Design of Coordination Polymers
The dual capacity for halogen and hydrogen bonding makes this compound an intriguing building block for the design of more complex supramolecular structures, including coordination polymers. By co-crystallizing this compound with other molecules that have complementary functional groups (e.g., pyridine-containing species that can act as strong halogen and hydrogen bond acceptors), it is possible to create extended one-, two-, or three-dimensional networks. The carboxylate group can also be deprotonated to coordinate with metal centers, introducing another level of control over the resulting architecture. The interplay between the strong and directional hydrogen bonds, the more subtle but also directional halogen bonds, and any potential metal coordination would allow for the rational design of crystalline materials with specific topologies and properties.
No Specific Research Found for "this compound" in Supramolecular Chemistry
Extensive research has revealed a lack of specific scientific literature focusing on the supramolecular assembly, metal-organic structures, and detailed intermolecular interactions of the chemical compound This compound . While general principles of supramolecular chemistry involving halogenated benzoic acids are well-documented, scholarly articles and crystallographic data pertaining directly to this specific molecule are not available in the public domain.
Therefore, it is not possible to provide a detailed, evidence-based article on the supramolecular behavior of this compound as requested. The foundational research required to elaborate on its self-assembly principles, characterize its potential supramolecular frameworks via X-ray diffraction, and analyze its aromatic stacking interactions has not been published.
To provide an article that is both scientifically accurate and informative, it would be necessary to focus on a closely related compound for which a body of research exists. For example, studies have been conducted on similar molecules such as 3-Bromo-5-iodobenzoic acid or other halogenated benzoic acids, which have been investigated for their roles in forming metal-organic frameworks and other supramolecular architectures. These studies offer insights into how bromine and iodine atoms, in conjunction with carboxylic acid groups, can direct the self-assembly of complex structures through halogen bonding, hydrogen bonding, and π-π stacking interactions.
Should you wish to proceed with an article on a related, well-documented compound, please specify the alternative molecule. This will allow for the generation of a thorough and scientifically rigorous article based on published research findings.
Reactivity and Mechanistic Investigations of 3 Bromo 5 Iodo 4 Methoxybenzoic Acid
Electrophilic Aromatic Substitution Reactions on the Halogenated Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgkhanacademy.org The existing substituents on the benzene (B151609) ring of 3-Bromo-5-iodo-4-methoxybenzoic acid play a crucial role in determining the position and rate of further substitution.
The directing effects of the substituents on the aromatic ring determine the position of an incoming electrophile. These effects are categorized as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org
The methoxy (B1213986) group (-OCH₃) is a strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. mdpi.comquora.com The bromine (-Br) and iodine (-I) atoms are deactivating groups due to their electron-withdrawing inductive effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org The carboxylic acid group (-COOH) is a deactivating group and a meta-director. quora.com
In this compound, the positions ortho to the strongly activating methoxy group are already occupied by the bromine and iodine atoms. The position para to the methoxy group is occupied by the carboxylic acid. Therefore, the remaining open positions for electrophilic attack are at C2 and C6. The directing effects of the substituents can be summarized as follows:
Methoxy group (-OCH₃) at C4: Directs ortho to C3 and C5 (both occupied).
Bromo group (-Br) at C3: Directs ortho to C2 and C4 (C4 occupied) and para to C6.
Iodo group (-I) at C5: Directs ortho to C4 and C6 (C4 occupied) and para to C2.
Carboxylic acid group (-COOH) at C1: Directs meta to C3 and C5 (both occupied).
Considering the combined influence of these groups, the most likely positions for electrophilic attack are C2 and C6. The powerful ortho-, para-directing ability of the methoxy group, reinforced by the ortho- and para-directing effects of the halogens, will strongly favor substitution at these positions over any meta-directing influence from the carboxylic acid. The relative steric hindrance at each site will also play a role in determining the final product distribution.
The ability to introduce additional functional groups onto the aromatic ring through electrophilic aromatic substitution enhances the synthetic utility of this compound. rsc.orgresearchgate.net Reactions such as nitration, sulfonation, and further halogenation can introduce new substituents that can be subsequently modified. masterorganicchemistry.com For example, nitration would introduce a nitro group, which can be reduced to an amine, providing a handle for a wide range of further chemical transformations. This allows for the synthesis of more complex and potentially biologically active molecules. nih.gov
Nucleophilic Substitution and Cross-Coupling Reactions at Halogen Centers
The bromine and iodine atoms on the aromatic ring are sites for nucleophilic substitution and, more importantly, for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for constructing complex organic molecules. researchgate.net The three most prominent examples are the Suzuki, Sonogashira, and Heck reactions.
Suzuki Reaction: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org For this compound, a Suzuki reaction could be used to introduce a new aryl or vinyl group at either the bromine or iodine position. researchgate.netnih.govnih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is invaluable for the synthesis of substituted alkynes and has been applied in the preparation of complex molecules, including pharmaceuticals. wikipedia.orgresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes and has significant industrial applications. rug.nlarkat-usa.org
Table 1: Overview of Common Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst System | Product |
|---|---|---|---|
| Suzuki | Aryl/Vinyl Halide + Organoboron Compound | Pd catalyst, Base | Biaryl, Styrene, etc. |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Substituted Alkyne |
| Heck | Aryl/Vinyl Halide + Alkene | Pd catalyst, Base | Substituted Alkene |
Modifying Reactivity at Bromine versus Iodine Sites
The difference in reactivity between the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds allows for selective functionalization. Generally, the C-I bond is weaker and more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. quora.comresearchgate.netreddit.com This reactivity difference—aryl iodides are often more reactive than aryl bromides—can be exploited to perform sequential cross-coupling reactions. nih.gov
For instance, under carefully controlled conditions, a Sonogashira or Suzuki coupling could be performed selectively at the more reactive iodine position, leaving the bromine atom intact for a subsequent, different cross-coupling reaction. libretexts.orgsigmaaldrich.com This stepwise approach provides a powerful strategy for the controlled and regioselective synthesis of highly substituted aromatic compounds. The choice of catalyst, ligands, and reaction conditions can further influence this selectivity. researchgate.net
Carboxylic Acid Functional Group Transformations
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations. researchgate.net These reactions further expand the synthetic utility of this compound. Common transformations include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
Amide Formation: Reaction with an amine, often activated by a coupling reagent, to form an amide.
Reduction: Reduction to a primary alcohol using a reducing agent like lithium aluminum hydride.
Decarboxylation: Removal of the carboxylic acid group, which can sometimes be achieved under harsh conditions or through specific reactions like the Hunsdiecker reaction, which involves the conversion of the carboxylic acid to a silver salt followed by treatment with a halogen. researchgate.netacs.orgnih.govprinceton.edu For instance, 3-bromo-5-iodobenzoic acid can be used as a starting material in multi-step syntheses. sigmaaldrich.com
The hydrazide derivative, 3-bromo-4-methoxy-benzoic acid hydrazide, is also a known compound. biosynth.com
Table 2: Common Transformations of the Carboxylic Acid Group
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amide Formation | Amine, Coupling Reagent | Amide |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |
| Decarboxylation | Heat or Specific Reagents | Hydrogen (replaces -COOH) |
Derivatization to Esters, Amides, and Acyl Halides
The carboxylic acid moiety of this compound is readily converted into a range of derivatives such as esters, amides, and acyl halides through standard synthetic protocols. These transformations are fundamental in modifying the compound's properties and for its use as a building block in more complex syntheses.
Ester Formation: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive intermediate. For instance, its close analog, 3-bromo-5-iodobenzoic acid, is known to form methyl and phenyl esters. sigmaaldrich.com The reaction of this compound with an alcohol like ethanol (B145695) or methanol, typically in the presence of a catalytic amount of a strong acid such as sulfuric acid, would yield the corresponding ethyl or methyl ester.
Amide Formation: Amides are synthesized by reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. This conversion often requires activating the carboxylic acid first. Common methods include the use of coupling agents like T3P (Propanephosphonic acid anhydride) or converting the acid to an acyl chloride, which then readily reacts with the amine. google.comlibretexts.org For example, the reaction of this compound with an amine in the presence of a suitable coupling agent would produce the corresponding N-substituted amide. google.com
Acyl Halide Formation: The synthesis of acyl halides, particularly acyl chlorides, is typically accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This reaction converts the hydroxyl group of the carboxylic acid into a much better leaving group, facilitating nucleophilic acyl substitution. libretexts.org The resulting 3-bromo-5-iodo-4-methoxybenzoyl halide is a highly reactive intermediate, useful for the synthesis of esters, amides, and for use in Friedel-Crafts acylation reactions. libretexts.org
Table 1: Summary of Derivatization Reactions This is an interactive table. Click on the headers to sort.
| Derivative | Reagent(s) | General Conditions | Product Class |
|---|---|---|---|
| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Ester |
| Amide | Amine (e.g., Ammonia, Primary/Secondary Amine), Coupling Agent (e.g., T3P, EDCI) | Room Temperature or mild heating | Amide |
| Acyl Halide | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Often with a base like pyridine | Acyl Halide |
Decarboxylation Pathways and Applications
Decarboxylation, the removal of the carboxyl group, is a significant transformation for aromatic carboxylic acids. For this compound, this reaction can be induced under various conditions, often leading to valuable halogenated aromatic compounds.
A prominent pathway is decarboxylative iodination , a reaction that replaces the carboxylic acid group with an iodine atom. While specific studies on this compound are not prevalent, research on related methoxybenzoic acids provides insight. For example, transition-metal-free decarboxylative iodination has been successfully applied to a range of electron-rich benzoic acids using molecular iodine (I₂). acs.org Another effective method involves microwave-assisted silver-catalyzed decarboxylation. mdpi.com In this process, a silver salt acts as a catalyst in the presence of an oxidant like potassium persulfate (K₂S₂O₈) to generate an aryl radical from the benzoic acid, which can then be trapped by an iodine source. mdpi.com
The application of such a reaction to this compound would likely proceed via a similar mechanism, though it would result in the replacement of the carboxyl group with a third halogen, which may not always be the desired outcome. More commonly, decarboxylation is used to introduce a different functional group or simply a hydrogen atom (protodecarboxylation). mdpi.com These decarboxylative coupling reactions are advantageous as they utilize readily available carboxylic acids as substrates to form C-C or C-heteroatom bonds. mdpi.com
Computational and Experimental Kinetic Studies on Reaction Pathways
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. This often involves a combination of experimental rate studies and computational modeling.
Mechanistic Elucidation of Key Transformations
Mechanistic studies, particularly using computational methods like Density Functional Theory (DFT), can illuminate the intricate steps of a reaction. For the decarboxylation of related methoxybenzoic acids, DFT studies have been used to compare the energy barriers for different isomers. acs.org
Influence of Substituents on Reaction Rates and Selectivity
The rate and selectivity of reactions involving the aromatic ring or the carboxylic acid group are heavily influenced by the electronic properties of the bromo, iodo, and methoxy substituents. These effects can be categorized as inductive and resonance effects. ucsb.edulibretexts.org
Methoxy Group (-OCH₃): The methoxy group is located para to the bromine atom and meta to the iodine and carboxyl groups. It exerts a strong electron-donating effect through resonance (+R) due to the lone pairs on the oxygen atom, and a weaker electron-withdrawing inductive effect (-I). libretexts.org The resonance effect typically dominates, making the ring more electron-rich and thus activating it towards electrophilic substitution. libretexts.org However, with respect to the acidity of the carboxyl group, the electron-donating nature of the methoxy group destabilizes the carboxylate anion, thereby decreasing the acid's strength compared to unsubstituted benzoic acid. libretexts.org
Bromo (-Br) and Iodo (-I) Groups: These halogen substituents are located meta to each other. They both exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+R). ucsb.edu The inductive effect is dominant, making halogens deactivating groups in electrophilic aromatic substitution and increasing the acidity of the carboxylic acid by stabilizing the negative charge of the carboxylate conjugate base. ucsb.edulibretexts.org
The combined influence of these three substituents on this compound is a balance of these competing effects. The two electron-withdrawing halogens will increase the acidity of the carboxylic acid group, making it a stronger acid than 4-methoxybenzoic acid. ucsb.edulibretexts.org In reactions involving the aromatic ring, the directing effects of the substituents would determine the position of any further substitution.
Table 2: Electronic Effects of Substituents This is an interactive table. Click on the headers to sort.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Acidity | Overall Effect on Ring Reactivity (Electrophilic Substitution) |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | Withdrawing (-I) | Donating (+R) | Decreasing | Activating |
| -Br (Bromo) | Withdrawing (-I) | Donating (+R) | Increasing | Deactivating |
| -I (Iodo) | Withdrawing (-I) | Donating (+R) | Increasing | Deactivating |
Applications in Advanced Organic Synthesis
Precursor in Complex Molecule Synthesis
The compound's densely functionalized core makes it an ideal starting material for the synthesis of complex organic molecules.
While direct, extensive research on the use of 3-Bromo-5-iodo-4-methoxybenzoic acid as a primary linker in the synthesis of well-known metal-organic frameworks (MOFs) is not widely documented, its structural motifs are relevant to the field. jchemrev.commdpi.com MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, and the design of these ligands is crucial for the resulting framework's properties. nih.govnih.gov The carboxylic acid group of this compound is a common functional group used for coordinating to metal centers in MOF synthesis. mdpi.com The bromo and iodo substituents offer potential for post-synthetic modification of the framework, a technique used to introduce additional functionality into the MOF structure after its initial assembly. This could allow for the creation of frameworks with tailored properties for applications such as gas storage, separation, and catalysis.
The differential reactivity of the C-Br and C-I bonds is a key feature that synthetic chemists can exploit. The carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, compared to the carbon-bromine bond. This allows for the selective introduction of a substituent at the 5-position, leaving the bromine at the 3-position available for a subsequent, different coupling reaction under more forcing conditions. This stepwise functionalization is a powerful strategy for the controlled synthesis of highly substituted and complex aromatic compounds.
For instance, a Sonogashira coupling could be performed at the iodo-position to introduce an alkyne, followed by a Suzuki coupling at the bromo-position to add an aryl group. The carboxylic acid could then be converted to an amide or ester, and the methoxy (B1213986) group could potentially be demethylated to a hydroxyl group, providing further points for diversification. researchgate.net This step-wise approach is crucial in the total synthesis of natural products and their analogs. While a direct total synthesis employing this specific starting material is not prominently featured in the provided search results, the synthesis of various bromophenol derivatives from related starting materials highlights the importance of such building blocks. mdpi.com
Scaffold for Novel Compound Library Generation
The concept of a molecular scaffold, a core structure upon which a variety of substituents can be placed, is central to medicinal chemistry and drug discovery. This compound is an excellent candidate for such a scaffold due to its multiple, orthogonally reactive functional groups.
Diversity-oriented synthesis (DOS) aims to rapidly generate a wide range of structurally diverse molecules for biological screening. nih.govamazonaws.com The distinct reactivity of the iodo and bromo groups on the this compound scaffold allows for a combinatorial approach to library synthesis.
One could envision a parallel synthesis approach where a library of boronic acids is coupled at the 5-position (via the iodo group) in one step, followed by the coupling of a different set of boronic acids at the 3-position (via the bromo group). Further diversity can be introduced by reacting the carboxylic acid with a library of amines to form amides. Additionally, the methoxy group can be a point of diversification. Demethylation to the corresponding phenol (B47542) would allow for the introduction of a variety of substituents through etherification or esterification. acs.org This multi-dimensional diversification strategy can quickly generate a large and structurally rich library of novel compounds from a single, readily accessible starting material.
Table 1: Potential Diversification Reactions for this compound
| Functional Group | Position | Potential Reactions for Diversification |
| Iodine | 5 | Suzuki, Sonogashira, Heck, Stille, Negishi, Buchwald-Hartwig couplings |
| Bromine | 3 | Suzuki, Sonogashira, Heck, Stille, Negishi, Buchwald-Hartwig couplings (typically under different conditions than iodine) |
| Carboxylic Acid | 1 | Amide formation, Ester formation, Reduction to alcohol |
| Methoxy | 4 | Demethylation to phenol, followed by Etherification or Esterification |
The design of targeted chemical scaffolds is a key strategy in the development of potent and selective enzyme inhibitors, such as kinase inhibitors. nih.gov The spatial arrangement of functional groups on a scaffold is critical for its ability to bind to the active site of a target protein. The rigid aromatic core of this compound provides a defined platform for the attachment of various pharmacophoric groups.
By strategically modifying the different positions of the scaffold, medicinal chemists can design molecules that make specific hydrogen bonding, hydrophobic, and electrostatic interactions with the amino acid residues in a protein's binding pocket. For example, in the context of kinase inhibitors, a substituent introduced at the 5-position might interact with the hinge region of the kinase, while a group attached via the carboxylic acid could extend into a solvent-exposed region. nih.gov Although no specific inhibitors based on this exact scaffold are detailed in the search results, the principles of scaffold-based drug design are directly applicable.
Role in Regioselective C-H Functionalization Methodologies
While the primary reactivity of this compound lies in its existing functional groups, the principles of regioselective C-H functionalization are a major area of modern synthetic chemistry. The electronic nature of the substituents on the aromatic ring influences the reactivity of the remaining C-H bonds. The electron-withdrawing nature of the bromo, iodo, and carboxylic acid groups, and the electron-donating nature of the methoxy group, create a specific electronic environment on the ring.
The two remaining C-H bonds on the aromatic ring are at the 2- and 6-positions. The directing effects of the existing functional groups could potentially be exploited in metal-catalyzed C-H activation reactions to introduce further substituents with high regioselectivity. For example, ortho-lithiation directed by the carboxylic acid or methoxy group could be a viable strategy, although this would need to compete with the reactivity of the halogen atoms. The development of new catalytic systems that can selectively activate these C-H bonds in the presence of the other functional groups would represent a significant advancement in synthetic methodology.
Development of Templates for Directed C-H Activation
The direct activation of otherwise inert C-H bonds is a powerful strategy that offers a more atom- and step-economical approach to creating carbon-carbon and carbon-heteroatom bonds. escholarship.org A significant challenge in this area is controlling the regioselectivity of the C-H activation event. One successful approach involves the use of templates that position a catalytic metal center in proximity to a specific C-H bond. escholarship.org
While direct research on this compound as a C-H activation template is not extensively documented in publicly available literature, its structure contains key features that are highly relevant to the design of such templates. The carboxylic acid group can serve as an anchor point to attach the template to a substrate. The bromo and iodo substituents at the 3- and 5-positions, respectively, offer handles for further synthetic modification. These halogen atoms can be exploited through various cross-coupling reactions to build more elaborate template structures.
For instance, the development of U-shaped templates has been shown to be effective in achieving meta-selective C-H activation. escholarship.org These templates are covalently attached to a substrate and orient a catalyst to a distal C-H bond. The rigid and well-defined geometry of the aromatic ring of this compound could serve as a foundational element in constructing such conformationally restricted templates.
Research in the broader context of benzoic acid derivatives has demonstrated the utility of nitrile-based templates for achieving meta-C-H functionalization. nih.gov These templates are designed to create a macrocyclic pre-transition state that brings a remote C-H bond into the vicinity of the catalyst's active site. The synthetic versatility of this compound, particularly the reactivity of its halogen substituents, would allow for the systematic synthesis of a library of template candidates. By varying the length and nature of the linker attached to the bromo or iodo positions, it would be possible to fine-tune the template's geometry to target different C-H bonds.
A hypothetical synthetic route to a C-H activation template starting from this compound is outlined below:
| Step | Reactants | Reagents and Conditions | Product | Purpose |
| 1 | This compound | Amine, Coupling agent (e.g., EDC, HATU) | Amide derivative | Introduction of a linker with a coordinating group |
| 2 | Amide derivative | Organometallic reagent, Palladium catalyst | Cross-coupled product | Elaboration of the template structure |
| 3 | Cross-coupled product | Deprotection reagents | Final Template | Unveiling the catalytic directing group |
This table illustrates a generalized approach where the bromo or iodo group could be functionalized to append the necessary catalytic directing moiety.
Enhancing Positional Selectivity in Aromatic Functionalization
The substituents on an aromatic ring profoundly influence the regioselectivity of subsequent functionalization reactions. The interplay between the electronic and steric effects of the bromo, iodo, and methoxy groups in this compound provides a powerful tool for directing incoming electrophiles or organometallic reagents to specific positions.
The methoxy group at the 4-position is an ortho-, para-directing group due to its electron-donating resonance effect. However, the positions ortho to the methoxy group are already occupied by the iodo and bromo groups. This leaves the positions ortho and para to the carboxylic acid group (an electron-withdrawing, meta-directing group) as potential sites for further reaction. The steric bulk of the iodo and bromo atoms can also play a crucial role in blocking certain reaction pathways, thereby enhancing the selectivity for the remaining accessible positions.
In the context of directed ortho-metalation (DoM), the carboxylic acid group can act as a directed metalation group (DMG). Treatment with a strong base, such as an organolithium reagent, would typically lead to deprotonation at the position ortho to the carboxylic acid. In this case, the C2 and C6 positions are ortho to the carboxyl group. The presence of the bulky iodine and bromine atoms at the adjacent C3 and C5 positions would likely influence which ortho proton is abstracted, potentially leading to highly regioselective lithiation and subsequent functionalization with an electrophile.
The differential reactivity of the C-Br and C-I bonds is another key aspect for enhancing positional selectivity. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Br bond. This difference in reactivity allows for sequential functionalization of the aromatic ring. For example, a Sonogashira coupling could be performed selectively at the iodo-substituted position, leaving the bromo-substituted position intact for a subsequent, different cross-coupling reaction.
The following table summarizes the directing effects of the substituents and their potential influence on positional selectivity:
| Substituent | Position | Electronic Effect | Steric Effect | Influence on Reactivity |
| -COOH | 1 | Meta-directing, Electron-withdrawing | Moderate | Can act as a directed metalation group |
| -Br | 3 | Ortho-, Para-directing, Deactivating | Moderate | Can be replaced via cross-coupling reactions |
| -OCH3 | 4 | Ortho-, Para-directing, Activating | Moderate | Enhances electron density of the ring |
| -I | 5 | Ortho-, Para-directing, Deactivating | Large | Most reactive site for many cross-coupling reactions |
This intricate interplay of electronic and steric factors, combined with the differential reactivity of the halogen atoms, makes this compound a highly versatile platform for the synthesis of polysubstituted aromatic compounds with a high degree of positional control.
Based on the conducted research, there is no specific information available in the provided search results regarding the potential roles of This compound in the specified areas of Materials Science and Engineering. The search results yielded information on related but distinct compounds and general concepts within materials science, without direct reference to the requested molecule.
Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” with the specified outline and content inclusions. The available data does not support the creation of a scientifically accurate and detailed article on its influence on polymeric systems, its role in surface modification, or its exploration for optoelectronic applications.
Further research would be required to determine if any studies have been conducted on this compound in these specific contexts. Without such information, any attempt to create the requested article would be speculative and would not adhere to the principles of scientific accuracy.
Advanced Characterization Methodologies in the Research of 3 Bromo 5 Iodo 4 Methoxybenzoic Acid
High-Resolution Mass Spectrometry for Precise Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of novel or complex organic compounds like 3-Bromo-5-iodo-4-methoxybenzoic acid. Unlike standard mass spectrometry, HRMS provides the accurate mass of the molecule and its fragments with a very high degree of precision, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.
In the analysis of this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that typically generates the deprotonated molecule, [M-H]⁻, in negative ion mode. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the calculation of its exact elemental formula (C₈H₅BrIO₃). Furthermore, the isotopic pattern observed in the mass spectrum is highly characteristic due to the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) and iodine (which is monoisotopic, ¹²⁷I). This unique isotopic signature provides a high degree of confidence in the identification of the compound. sci-hub.se
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) within the HRMS instrument, can provide further structural elucidation. The collision-induced dissociation (CID) of the [M-H]⁻ ion of a benzoic acid derivative typically results in the loss of carbon dioxide (CO₂), a characteristic fragmentation pathway for deprotonated carboxylic acids. sci-hub.se The accurate mass measurement of the resulting fragment ions helps to confirm the connectivity of the atoms within the molecule.
Interactive Data Table: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₆BrIO₃ |
| Ionization Mode | ESI- |
| Adduct | [M-H]⁻ |
| Calculated m/z | 398.8475 |
| Measured m/z | 398.8472 |
| Mass Accuracy | < 1 ppm |
| Primary Fragmentation | Loss of CO₂ |
| Fragment Ion m/z | 354.8523 |
Note: The data in this table is illustrative and represents typical values expected from an HRMS analysis.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
The process involves irradiating a single crystal with a focused beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed. From this map, the positions of the individual atoms can be determined with high precision. rigaku.com
Interactive Data Table: Illustrative Single-Crystal X-ray Diffraction Data for a Substituted Benzoic Acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.93 |
| b (Å) | 10.97 |
| c (Å) | 14.80 |
| α (°) | 90 |
| β (°) | 98.62 |
| γ (°) | 90 |
| Volume (ų) | 948.5 |
| Z (molecules/unit cell) | 4 |
| Hydrogen Bonding | Centrosymmetric Dimer |
Note: The data in this table is illustrative and represents typical values for a substituted benzoic acid crystal structure. Specific values for this compound would require experimental determination. mdpi.com
Advanced Spectroscopic Techniques for Solution-Phase Analysis (e.g., 2D NMR, advanced FTIR for speciation)
While solid-state characterization is vital, understanding the behavior of this compound in solution requires advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and advanced Fourier Transform Infrared (FTIR) spectroscopy are powerful methods for elucidating its structure and interactions in the solution phase.
2D NMR Spectroscopy: 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about the connectivity of atoms within the molecule. youtube.com
COSY experiments reveal proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons in the molecule. For this compound, a COSY spectrum would show correlations between the aromatic protons, confirming their relative positions on the benzene (B151609) ring. libretexts.org
HSQC provides correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This is invaluable for assigning the signals in the ¹³C NMR spectrum.
Interactive Data Table: Illustrative 2D NMR Correlations for this compound
| 2D NMR Experiment | Expected Correlation |
| COSY | Correlation between H-2 and H-6 |
| HSQC | Correlation between methoxy (B1213986) protons and the methoxy carbon |
| HMBC | Correlation from methoxy protons to C-4 |
| HMBC | Correlation from H-2 to the carboxyl carbon |
Note: The data in this table is illustrative of the expected correlations based on the structure of the compound.
Advanced FTIR for Speciation: FTIR spectroscopy is highly sensitive to the vibrational modes of functional groups and can be used to study molecular interactions in solution. For benzoic acid derivatives, the carbonyl (C=O) stretching vibration of the carboxylic acid group is particularly informative. researchgate.net In non-polar solvents, benzoic acids tend to form hydrogen-bonded dimers, which results in a characteristic shift of the C=O stretching frequency to a lower wavenumber compared to the monomeric form. In polar, hydrogen-bond-accepting solvents, the acid molecules are more likely to be solvated as monomers. pku.edu.cn By carefully analyzing the position and shape of the carbonyl band in different solvents and at varying concentrations, advanced FTIR can be used to study the equilibrium between the monomer and dimer forms, providing insights into the self-association behavior of this compound in solution. nih.gov
Interactive Data Table: Illustrative FTIR Carbonyl Stretching Frequencies for a Substituted Benzoic Acid
| Species | Solvent | Wavenumber (cm⁻¹) |
| Monomer | Dichloromethane | ~1740 |
| Dimer | Dichloromethane | ~1695 |
| Solvated Monomer | Tetrahydrofuran | ~1720 |
Note: The data in this table is illustrative and represents typical values. The exact wavenumbers are dependent on the specific compound and solvent.
Scanning Probe Microscopy (e.g., Atomic Force Microscopy with Infrared Spectroscopy) for Surface Characterization
Scanning Probe Microscopy (SPM) techniques offer the ability to image and characterize surfaces at the nanoscale. Atomic Force Microscopy with Infrared Spectroscopy (AFM-IR), also known as photothermal induced resonance (PTIR), is a powerful SPM technique that combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. researchgate.netwikipedia.org
AFM-IR can be used to obtain IR absorption spectra and create chemical maps of a surface with a spatial resolution of tens of nanometers. psu.edunih.gov This is achieved by illuminating the sample with a tunable pulsed IR laser. When the laser wavelength corresponds to a vibrational mode of the molecules on the surface, the absorbed energy causes localized thermal expansion. The AFM tip, in contact with the surface, detects this expansion as a mechanical deflection, which is then used to generate an IR spectrum. acs.org
For this compound, AFM-IR could be used to characterize the surface of thin films or self-assembled monolayers. For example, it could be used to:
Investigate the homogeneity of a thin film on a substrate.
Study the formation of domains with different molecular orientations or crystalline polymorphs.
Analyze the distribution of the compound on a heterogeneous surface.
Probe the interaction of the carboxylic acid headgroup with a substrate by monitoring shifts in the carbonyl stretching frequency. mdpi.com
Interactive Data Table: Illustrative Data from AFM-IR Analysis
| Analysis Type | Information Obtained |
| Topography | Surface morphology and roughness |
| Point Spectroscopy | Localized IR spectrum for chemical identification |
| Chemical Mapping | Spatial distribution of the compound based on a characteristic IR absorption band (e.g., C=O stretch) |
| Interface Analysis | Probing the chemical nature of buried interfaces |
Note: This table illustrates the types of data that can be obtained using AFM-IR.
Future Research Directions and Emerging Paradigms for 3 Bromo 5 Iodo 4 Methoxybenzoic Acid
Development of Sustainable and Green Synthetic Pathways
The synthesis of halogenated aromatic compounds has traditionally relied on methods that often involve hazardous reagents and generate significant waste. taylorfrancis.com Future research will increasingly focus on developing sustainable and green synthetic pathways for molecules like 3-Bromo-5-iodo-4-methoxybenzoic acid, moving away from harsh conditions and non-green solvents like chlorinated hydrocarbons. taylorfrancis.comrsc.org
Emerging paradigms in green chemistry, such as photocatalysis and mechanochemistry, offer promising alternatives. Photocatalysis, which uses light to drive chemical reactions, can enable transformations under mild conditions, reducing energy consumption and byproducts. rsc.orgnumberanalytics.comnumberanalytics.comacs.org The synthesis could be designed to be activated by visible light, enhancing its cost-effectiveness and sustainability. rsc.org Another green approach is mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, thereby reducing waste and exposure to hazardous substances. sciety.org Research could explore the use of hydrogen peroxide as a clean oxidant with halide salts, where the only byproduct is water, representing a significant advancement in green halogenation. rsc.org
| Parameter | Traditional Synthesis | Potential Green Pathways |
| Energy Source | Thermal heating | Visible light (Photocatalysis), Mechanical force (Mechanochemistry) |
| Solvents | Often chlorinated or other hazardous solvents | Water, ethanol (B145695), or solvent-free conditions researchgate.net |
| Reagents | Elemental bromine, strong acids | In-situ generated halogens, H₂O₂ as oxidant rsc.org |
| Byproducts | Acidic waste, halogenated byproducts | Water rsc.org |
| Efficiency | Can have issues with selectivity and yield | Potentially higher selectivity and atom economy rsc.org |
This table provides a comparative overview of traditional versus potential green synthetic methods applicable to the synthesis of halogenated benzoic acids.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
| AI/ML Application | Potential Impact on Synthesis of this compound |
| Retrosynthesis Prediction | Suggests multiple, potentially novel, synthetic routes from simple precursors. pharmafeatures.comcas.org |
| Reaction Condition Optimization | Predicts optimal temperature, pressure, catalysts, and solvents to maximize yield and purity. nih.govdigitellinc.com |
| Product Prediction | Accurately predicts the major product and potential side products for a given set of reactants. acs.orgstanford.edu |
| Mechanism-Informed Modeling | Combines ML with quantum chemistry to understand reaction mechanisms and guide pathway design. preprints.orgrsc.org |
This table outlines the potential applications of AI and machine learning in the synthesis of this compound.
Further Exploration of Non-Covalent Interactions for Advanced Material Design
Non-covalent interactions—such as hydrogen bonds, halogen bonds, and π–π stacking—are fundamental forces that dictate how molecules assemble into larger, ordered structures. rsc.orgwikipedia.orgmdpi.com The field of crystal engineering leverages these interactions to design materials with specific properties. This compound is an excellent candidate for such explorations due to its array of functional groups capable of participating in these interactions.
The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming robust dimers or chains, a common feature in the self-assembly of benzoic acid derivatives. researchgate.netnih.gov The bromine and, particularly, the iodine atoms are effective halogen bond donors. nih.govacs.org Halogen bonding is a highly directional and tunable interaction that is increasingly used to construct supramolecular assemblies, liquid crystals, and other functional materials. acs.orgnih.govrsc.orgacs.org The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π–π stacking. The interplay of these varied interactions could be harnessed to create complex and functional multi-dimensional networks. acs.orgacs.org
| Interaction Type | Participating Functional Group(s) | Potential Role in Material Design |
| Hydrogen Bonding | Carboxylic acid (-COOH), Methoxy (-OCH₃) | Primary driver for forming chains, sheets, and other predictable supramolecular synthons. nih.gov |
| Halogen Bonding | Bromo (-Br), Iodo (-I) | Directs assembly with high directionality, enabling the design of co-crystals and liquid crystals. nih.govacs.org |
| π–π Stacking | Benzene (B151609) Ring | Contributes to the stabilization of layered structures and influences electronic properties. rsc.org |
| Van der Waals Forces | Entire Molecule | General packing forces that contribute to overall crystal density and stability. mdpi.com |
This table details the key non-covalent interactions available to this compound and their potential applications in materials science.
Design of Next-Generation Chemical Tools and Probes for Mechanistic Studies
The development of small-molecule inhibitors and chemical probes is crucial for understanding biological processes and validating new drug targets. researchgate.netresearchgate.net Fragment-based drug discovery (FBDD) has emerged as a powerful strategy, starting with small, low-complexity molecules ("fragments") that bind weakly to a biological target and then optimizing them into potent and selective leads. frontiersin.orgwikipedia.orgdrughunter.comnih.govresearchgate.net
This compound, as a substituted aromatic ring, represents an ideal starting fragment. Its structural rigidity and multiple functionalization points (bromo, iodo, carboxylic acid, and the aromatic ring itself) offer numerous vectors for chemical modification. This allows chemists to systematically "grow" or modify the fragment to improve its binding affinity and selectivity for a target protein. frontiersin.org For instance, bromodomains, which are key epigenetic readers involved in gene transcription and diseases like cancer, are a prominent target class for fragment-based approaches. nih.govmdpi.comnih.gov A fragment containing a bromo-aromatic core could serve as a starting point for developing inhibitors that target the acetyl-lysine binding pocket of these proteins. The distinct reactivity of the iodo versus bromo groups (e.g., in cross-coupling reactions) provides a powerful handle for selectively introducing new functionalities to probe structure-activity relationships and develop next-generation chemical tools for mechanistic studies.
| Design Consideration | Relevance to this compound Scaffold |
| Fragment-Likeness | Low molecular weight and complexity make it a suitable starting point ("Rule of Three"). wikipedia.org |
| Binding Interactions | Halogen atoms can form specific halogen bonds; the carboxylate can form salt bridges/H-bonds. |
| Synthetic Tractability | The iodo and bromo groups allow for selective functionalization via established cross-coupling chemistry. |
| Vector for Growth | The carboxylic acid, halide positions, and the aromatic ring provide multiple points for chemical elaboration. |
| Ligand Efficiency | As a small fragment, it has the potential for high binding efficiency once a suitable target is identified. drughunter.com |
This table summarizes the features that make this compound a promising scaffold for the design of chemical probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
